

Application Notes & Protocols for Bioanalytical Method Validation of Apalutamide

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Compound of Interest

Compound Name: Apalutamide-13C,d3

Cat. No.: B12412576

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Apalutamide is a non-steroidal anti-androgen medication utilized in the treatment of prostate cancer.[1] Robust bioanalytical methods are crucial for the quantitative determination of Apalutamide in biological matrices to support pharmacokinetic, toxicokinetic, and bioequivalence studies.[2][3] This document provides detailed application notes and protocols for the validation of a bioanalytical method for Apalutamide in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive technique.[2][3] The protocols are designed in accordance with regulatory guidelines from the FDA and EMA to ensure data integrity and reliability.[4][5][6][7]

Experimental Protocols

Materials and Reagents

- Analytes: Apalutamide reference standard, Apalutamide-D3 or Apalutamide-d4 as internal standard (IS).[8][9][10]
- Reagents: HPLC grade acetonitrile, methanol, and water; formic acid, ammonium fumarate, ethyl acetate, and tert-butyl methyl ether.[2][3][8]
- Biological Matrix: Drug-free human plasma with K2-EDTA as an anticoagulant.[8]

Instrumentation

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source is required.[1]

Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Separately weigh and dissolve Apalutamide and the internal standard in a suitable solvent such as methanol or a mixture of acetonitrile and water to achieve a final concentration of 1 mg/mL.[1] Store stock solutions at -20°C.[1]
- Working Solutions: Prepare working solutions by serially diluting the stock solutions with the mobile phase or an appropriate solvent to desired concentrations for calibration curve standards and quality control samples.[1]

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

- Spike blank human plasma with the appropriate working solutions to prepare a series of calibration standards at a minimum of six to eight non-zero concentration levels.[1]
- Prepare quality control samples in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[10]

Sample Preparation

Two common extraction techniques for Apalutamide from plasma are Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).

Protocol 1: Liquid-Liquid Extraction (LLE)[1][2][3][8]

- To 100 µL of plasma sample, add 125 µL of the internal standard working solution.[1]
- Add 5.0 mL of an extraction solvent (e.g., ethyl acetate or tert-butyl methyl ether).[1][2][3][8]
- Vortex the mixture for 5 minutes and then shake for 20 minutes.[1]

- Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[1]
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PP)[10][11]

- To 50 µL of plasma sample, add 10 µL of the internal standard working solution and vortex for 30 seconds.[10]
- Add 100 µL of acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[10]
- Vortex the sample for an additional 5 minutes.[10]
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[10]
- Transfer the clear supernatant to an autosampler vial for injection.[10]

Bioanalytical Method Validation Parameters

The method should be validated for the following parameters as per regulatory guidelines:

- **Selectivity and Specificity:** The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.
- **Linearity:** The range of concentrations over which the method is accurate and precise.
- **Accuracy and Precision:** The closeness of the determined values to the true value and the degree of scatter, respectively. Assessed at LLOQ, LQC, MQC, and HQC levels.
- **Recovery:** The efficiency of the extraction process.
- **Matrix Effect:** The influence of matrix components on the ionization of the analyte and internal standard.

- **Stability:** The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

Chromatographic and Mass Spectrometric Conditions

Parameter	Method 1	Method 2
Chromatographic Column	Inertsil C18 (50x4.6 mm, 5 µm) [2][3]	Atlantis dC18[11]
Mobile Phase	0.1% Formic acid in water and Acetonitrile (20:80, v/v)[2][3]	0.2% Formic acid in water and Acetonitrile (20:80, v/v)[11]
Flow Rate	Isocratic	0.8 mL/min[11]
Ionization Mode	Positive Electrospray Ionization (ESI+)[2][3][11]	Positive Electrospray Ionization (ESI+)[11]
MRM Transitions (m/z)	Apalutamide: 478.09 → 447.05[1][2][3]	Apalutamide: 478 → 450[11]
Apalutamide-d3 (IS): Not specified	Apalutamide-d3 (IS): 481 → 453[11]	

Validation Summary

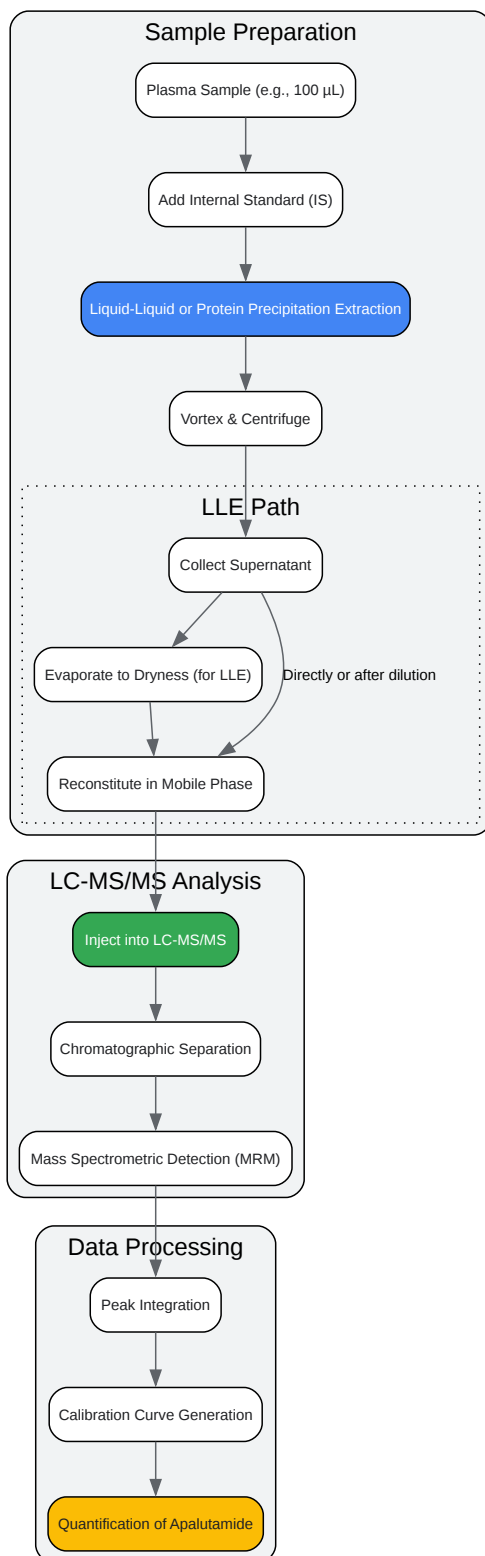
Parameter	Acceptance Criteria (FDA/EMA)	Typical Results for Apalutamide
Linearity (r^2)	≥ 0.99	> 0.995 [11]
Concentration Range	Dependent on expected concentrations	1.02-2030 ng/mL[11], 300–12000 ng/mL[1][2][3]
Intra-day Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	2.11-8.44%[11]
Inter-day Precision (%RSD)	$\leq 15\%$ ($\leq 20\%$ for LLOQ)	2.51-6.09%[11]
Intra-day Accuracy (%RE)	$\pm 15\%$ ($\pm 20\%$ for LLOQ)	Within -4.32 to 2.45%[2][3]
Inter-day Accuracy (%RE)	$\pm 15\%$ ($\pm 20\%$ for LLOQ)	Within -4.32 to 4.37%[1]
Recovery	Consistent, precise, and reproducible	$> 93.0\%$ [1][2][3]
Matrix Effect	Should be assessed and minimized	No significant matrix effect observed in reported methods. [8]

Stability Data

Stability Test	Conditions	Acceptance Criteria	Typical Results for Apalutamide
Freeze-Thaw Stability	3 cycles at -20°C[12]	% Mean Stability: 85-115%	Stable[1][8]
Bench-Top Stability	Room temperature for a specified duration (e.g., 6-8 hours)[1][8]	% Mean Stability: 85-115%	Stable[1][8]
Short-Term Stability	~24 hours at a specified temperature[8]	% Mean Stability: 85-115%	Stable[8]
Long-Term Stability	-20°C or -80°C for an extended period	% Mean Stability: 85-115%	Stable[1]
Stock Solution Stability	Room temperature and refrigerated conditions	% Mean Stability: 85-115%	Stable[12]

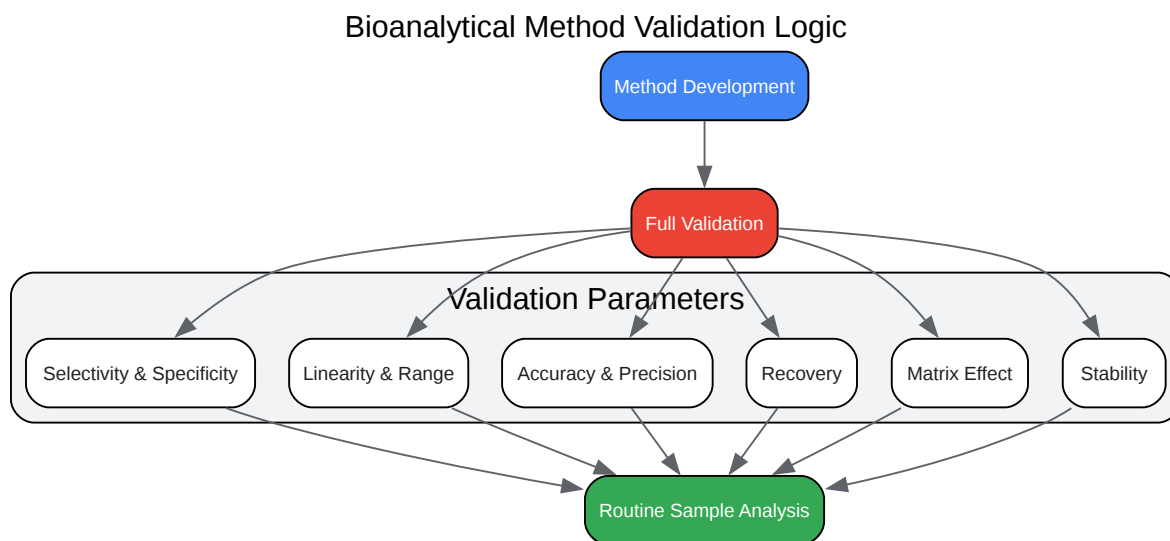
Mandatory Visualization

Experimental Workflow for Apalutamide Bioanalysis



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Caption: Workflow for Apalutamide bioanalysis.



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Caption: Bioanalytical method validation process.

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